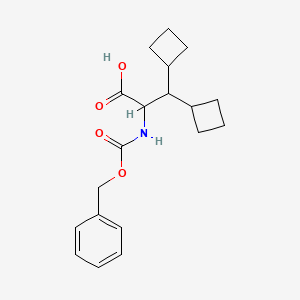

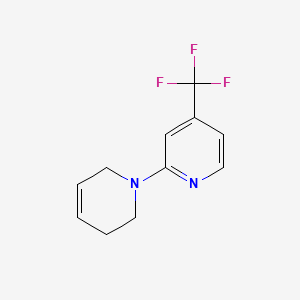

![molecular formula C14H23NO4 B3002583 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid CAS No. 1824022-98-1](/img/structure/B3002583.png)

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . It is a carboxylic acid derivative of 6-azaspiro.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

1. Functionalization and Oxygenation Pathways

Research by Galeotti et al. (2022) explored the oxygenation of cyclopropane-containing compounds, including 6-tert-butylspiro[2.5]octane, using hydrogen peroxide catalyzed by manganese complexes. This study reveals multiple pathways for the oxygenation of C(sp3)–H bonds, contributing to the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).

2. Cycloaddition Reactions

Tsuno et al. (2006) investigated cycloaddition reactions involving 1,5,7-trioxaspiro[2.5]octane derivatives, leading to the formation of spiro compounds. This work provides insight into the synthesis of complex spiro compounds, which is relevant to the study of spiro[2.5]octane derivatives (Tsuno, Kondo, & Sugiyama, 2006).

3. Photochemical and Thermal Rearrangement

A study by Lattes et al. (1982) on the photochemical and thermal rearrangement of spirooxaziridines, including derivatives of spiro[2.5.] octane, provided experimental evidence supporting stereoelectronic control theory. This research has implications for understanding the mechanisms of complex organic reactions (Lattes et al., 1982).

4. Immunomodulatory Agents

Research by Refouvelet et al. (1994) on the synthesis of dioxothiadiazabicyclo[3.3.0]octanes and their spiro derivatives, including studies on their immunomodulatory properties, highlights the potential biomedical applications of spiro[2.5]octane derivatives (Refouvelet et al., 1994).

5. Conformationally Restricted Analogues

Chernykh et al. (2014) synthesized stereoisomers of spiro[3.3]heptane derivatives, which are analogues of glutamic acid. This research provides insights into the design of bioactive compounds using spiro[2.5]octane frameworks (Chernykh et al., 2014).

6. Exploratory Library Preparation

A study by Walters et al. (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone. This work contributes to the development of exploratory libraries for pharmaceutical research, utilizing spiro[2.5]octane frameworks (Walters, La, Deshmukh, & Omecinsky, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAJPFWOQGYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002510.png)

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)